2'-Amino-biphenyl-4-carboxylic acid methyl ester
Overview
Description
2’-Amino-biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to the second position of one benzene ring and a carboxylic acid methyl ester group attached to the fourth position of the other benzene ring
Mechanism of Action
Target of Action
Methyl 2’-Amino[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is used as a building block in organic synthesis It’s known that similar compounds are used in the synthesis of pharmaceuticals, suggesting that its targets could be various enzymes or receptors within the body .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, undergoing transmetalation with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds . The downstream effects of these pathways can vary widely depending on the specific synthesis process and the final product being synthesized.
Result of Action
As a synthetic intermediate, its primary role is to participate in chemical reactions to form more complex compounds . The effects of these final compounds can vary widely.
Action Environment
The action of Methyl 2’-Amino[1,1’-biphenyl]-4-carboxylate is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific reaction conditions, including the presence of a palladium catalyst and a base . Additionally, the stability of organoboron reagents like this compound can be affected by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-biphenyl-4-carboxylic acid methyl ester typically involves the following steps:
Nitration: The starting material, biphenyl, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of 2’-Amino-biphenyl-4-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’-Amino-biphenyl-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-biphenyl-4-carboxylic acid: Similar structure but lacks the methyl ester group.
4-Amino-biphenyl-2-carboxylic acid methyl ester: Similar structure but with different positions of the amino and carboxylic acid methyl ester groups.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups instead of an amino group.
Uniqueness
2’-Amino-biphenyl-4-carboxylic acid methyl ester is unique due to the specific positioning of the amino and carboxylic acid methyl ester groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and the formation of derivatives with tailored properties for various applications.
Properties
IUPAC Name |
methyl 4-(2-aminophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXOBDOHRQGRFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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